ER-Tracke Blue-White DPX dye

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

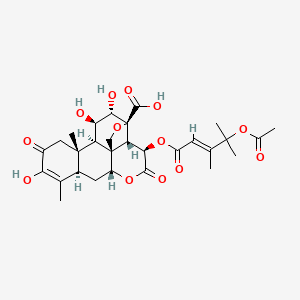

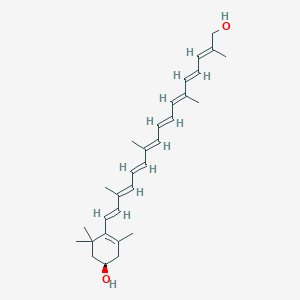

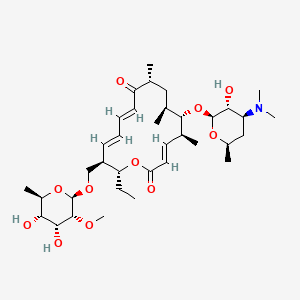

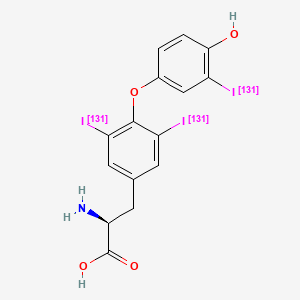

ER-Tracke Blue-White DPX dye is a member of benzamides. It has a role as a fluorochrome. It derives from a dapoxyl (2-aminoethyl)sulfonamide.

Scientific Research Applications

Fluorescent Dyes in Metal–Organic Frameworks

Fluorescent dyes, including blue-emitting dyes, are introduced into metal–organic frameworks (MOFs) to produce materials with tunable white light emission. This approach allows for the creation of materials with nearly ideal color coordinates, high color-rendering index values, and moderate correlated color temperatures. The tunability of the white light is achieved by varying the content or type of dye guests or the excitation wavelength, showcasing the dyes' utility in advanced material applications (Wen et al., 2017).

Dyes in Solar Cells

Blue-colored dyes, including diketopyrrolopyrrole (DPP) spacers, are used in dye-sensitized solar cells (DSSCs) to enhance power conversion efficiencies. These dyes are crucial in the development of translucent DSSCs, demonstrating their importance in renewable energy technologies (Lim et al., 2020).

Dyes in Environmental Management

The study of dyes' adsorption on zeolitic structures highlights their potential in environmental management, particularly in water purification processes. Zeolites like Clinoptilolite (CL) and Erionite (ER) show considerable selectivity for basic dyes, indicating the role of dyes in studying water treatment methodologies (Hernández‐Montoya et al., 2013).

Biomedical Imaging

Advancements in imaging techniques, such as time-of-flight secondary ion mass spectrometry (TOF-SIMS) and tandem mass spectrometry (MS2), utilize specific dyes for visualizing subcellular structures like the endoplasmic reticulum. ER-Tracker Blue White DPX®, for instance, provides distinctive ions that enable the precise localization of the endoplasmic reticulum in cellular studies, underscoring the dyes' critical role in biomedical research (Chini et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Dyes are integral to the development of high-performance organic light-emitting diodes (OLEDs), particularly in achieving pure-blue and white emissions. The strategic incorporation of dyes into host materials significantly enhances color purity and efficiency, demonstrating the dyes' significance in the field of optoelectronics and display technologies (Du et al., 2019).

properties

Product Name |

ER-Tracke Blue-White DPX dye |

|---|---|

Molecular Formula |

C26H21F5N4O4S |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide |

InChI |

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36) |

InChI Key |

JMJKKMLLEHNELP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)